

4-Oxocyclohexane-1-sulfonyl chloride CAS number 1262409-43-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxocyclohexane-1-sulfonyl chloride

Cat. No.: B570904

[Get Quote](#)

4-Oxocyclohexane-1-sulfonyl Chloride: A Technical Overview

CAS Number: 1262409-43-7

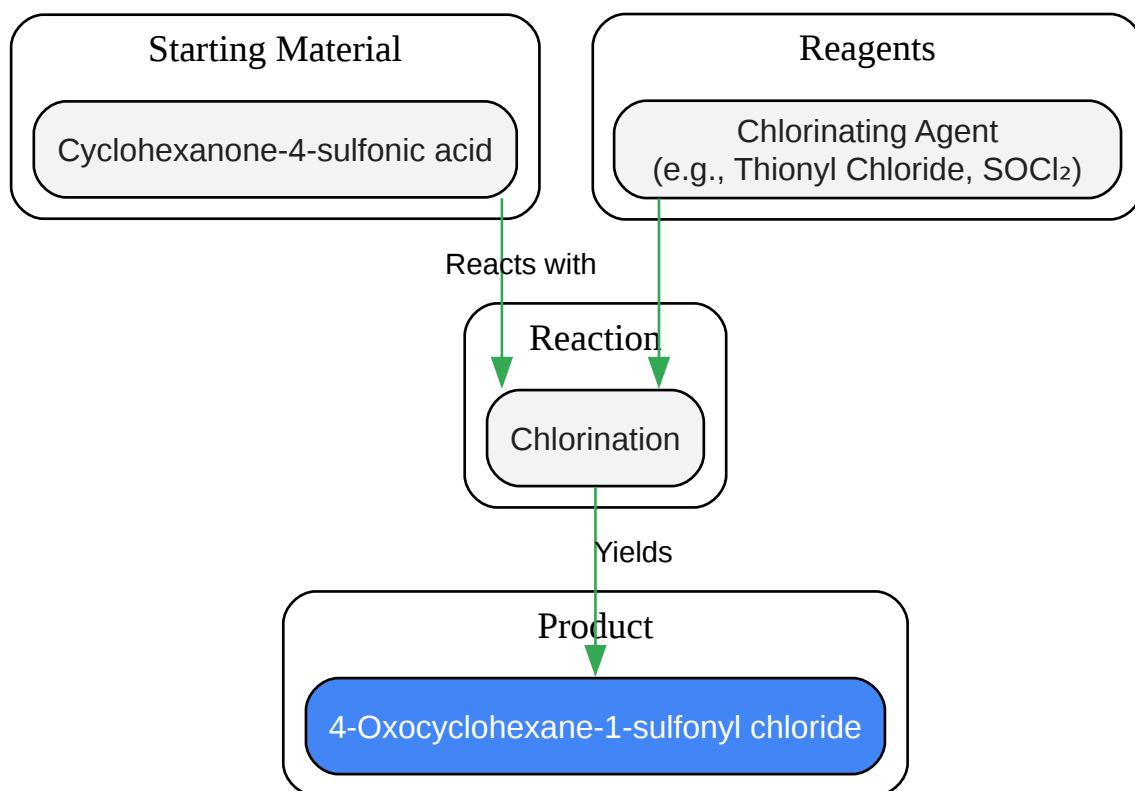
A Bifunctional Building Block for Drug Discovery and Chemical Synthesis

This technical guide provides a comprehensive overview of **4-Oxocyclohexane-1-sulfonyl chloride**, a key intermediate for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, safety and handling guidelines, and its potential applications, particularly as a versatile building block in the creation of novel sulfonamides and other derivatives with potential therapeutic applications.

Chemical and Physical Properties

4-Oxocyclohexane-1-sulfonyl chloride is a bifunctional molecule incorporating both a ketone and a reactive sulfonyl chloride group within a cyclohexane ring. This unique structural arrangement makes it a valuable synthon for introducing a cyclohexanone-4-sulfonyl moiety into a variety of molecular scaffolds.

Table 1: Chemical and Physical Properties of **4-Oxocyclohexane-1-sulfonyl chloride**


Property	Value	Source
CAS Number	1262409-43-7	[1] [2]
Molecular Formula	C ₆ H ₉ ClO ₃ S	
Molecular Weight	196.65 g/mol	
Appearance	Not specified in available literature	
Purity	Typically ≥95% or ≥97%	[3]
SMILES	O=C1CCC(CC1)S(=O)(=O)Cl	
Storage Conditions	2-8°C, under inert atmosphere, protected from moisture	[4]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not readily available in the public domain.

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Oxocyclohexane-1-sulfonyl chloride** is not publicly available in the reviewed literature. However, the synthesis of sulfonyl chlorides is a well-established field in organic chemistry. General methods typically involve the chlorination of corresponding sulfonic acids or their salts, or the oxidative chlorination of thiols or disulfides.[\[5\]](#)[\[6\]](#) For instance, a common approach involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[\[7\]](#) Another strategy is the oxidative chlorination of a suitable sulfur-containing precursor.[\[8\]](#)[\[9\]](#)

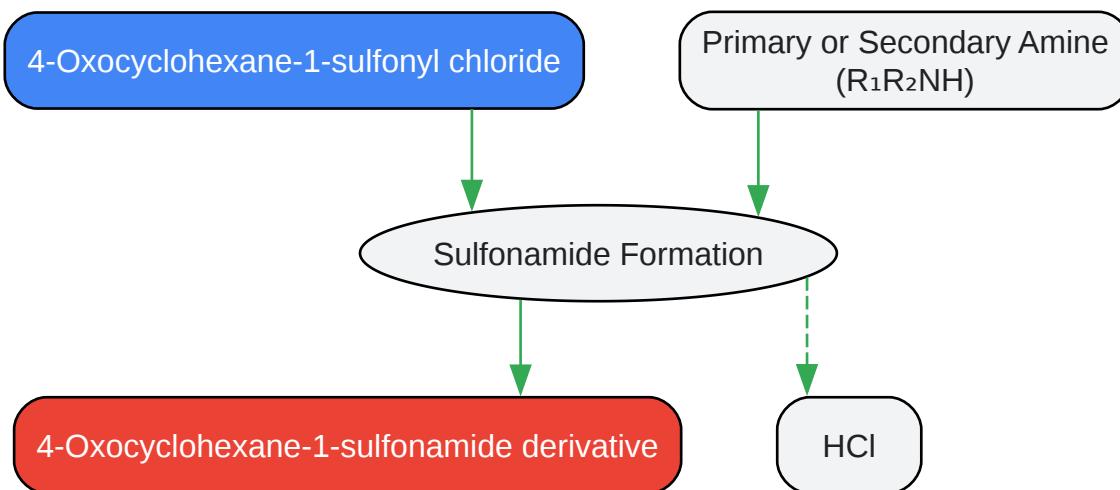
Given the structure of **4-Oxocyclohexane-1-sulfonyl chloride**, a plausible synthetic route could involve the sulfonation of cyclohexanone followed by chlorination of the resulting sulfonic acid. Alternatively, a thiol precursor could be subjected to oxidative chlorination. A generalized workflow for the synthesis of a sulfonyl chloride from a sulfonic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a sulfonyl chloride.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Oxocyclohexane-1-sulfonyl chloride** are not available in the public domain. However, characteristic spectral features can be predicted based on its structure.


- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of a sulfonyl chloride group (typically in the regions of $1370\text{-}1335\text{ cm}^{-1}$ and $1185\text{-}1165\text{ cm}^{-1}$) and a ketone carbonyl group (around 1715 cm^{-1}).[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would likely show complex multiplets for the methylene protons of the cyclohexane ring. The proton at the C4 position, being alpha to the sulfonyl chloride group, would be expected to appear at a downfield chemical shift.

- ^{13}C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon (typically in the range of 200-220 ppm) and a peak for the carbon attached to the sulfonyl chloride group.
- Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (196.65 g/mol). Isotope peaks for chlorine (^{35}Cl and ^{37}Cl) would also be present.[10]

Reactivity and Applications in Medicinal Chemistry

4-Oxocyclohexane-1-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily due to the high reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[11]

Reaction with Amines to Form Sulfonamides: The reaction of **4-Oxocyclohexane-1-sulfonyl chloride** with primary or secondary amines is a key transformation for the synthesis of a diverse range of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12]

[Click to download full resolution via product page](#)

Caption: Reaction of **4-Oxocyclohexane-1-sulfonyl chloride** with an amine.

The presence of the ketone functionality in the cyclohexane ring offers an additional site for chemical modification, allowing for the synthesis of more complex and diverse molecular architectures. This ketone group can undergo various reactions such as reduction, reductive amination, or condensation, further expanding the chemical space that can be explored from this versatile building block.

While specific examples of biologically active molecules derived from **4-Oxocyclohexane-1-sulfonyl chloride** are not detailed in the available literature, its utility as a "screening compound" suggests its role in the early stages of drug discovery for identifying lead compounds with promising biological activities. The incorporation of the cyclohexanone sulfonyl moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[13][14]

Safety and Handling

4-Oxocyclohexane-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on general knowledge of sulfonyl chlorides, this compound is expected to be corrosive and moisture-sensitive. Contact with water can lead to the formation of hydrochloric acid and the corresponding sulfonic acid.

Table 2: General Safety and Handling Information

Hazard	Precaution
Corrosive	Avoid contact with skin, eyes, and clothing.
Moisture Sensitive	Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a dry place.
Reactive	Avoid contact with strong bases, alcohols, and amines, except under controlled reaction conditions.
Inhalation	Avoid breathing dust, fumes, gas, mist, vapors, or spray.

This information is based on general knowledge of sulfonyl chlorides and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-Oxocyclohexane-1-sulfonyl chloride is a valuable and versatile bifunctional building block with significant potential in drug discovery and organic synthesis. Its ability to readily form sulfonamides, coupled with the presence of a modifiable ketone group, allows for the creation of diverse libraries of compounds for biological screening. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the well-established chemistry of sulfonyl chlorides provide a strong foundation for its application in the development of novel chemical entities. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1262409-43-7 Cas No. | 4-oxocyclohexane-1-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 4. 1262409-43-7|4-oxocyclohexane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 9. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- To cite this document: BenchChem. [4-Oxocyclohexane-1-sulfonyl chloride CAS number 1262409-43-7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b570904#4-oxocyclohexane-1-sulfonyl-chloride-cas-number-1262409-43-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com